Cas no 946328-07-0 (2-(4-methoxyphenoxy)-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylacetamide)

2-(4-methoxyphenoxy)-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methoxyphenoxy)-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylacetamide
- 2-(4-methoxyphenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
- AKOS024645923
- 2-(4-methoxyphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]acetamide
- 2-(4-methoxyphenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
- 946328-07-0
- F2392-0669
-
- Inchi: 1S/C19H24N2O4S/c1-23-16-2-4-17(5-3-16)25-13-19(22)20-12-18(15-6-11-26-14-15)21-7-9-24-10-8-21/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,20,22)
- InChI Key: ORXFZGLGIKWYEN-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(CNC(COC1C=CC(=CC=1)OC)=O)N1CCOCC1
Computed Properties
- Exact Mass: 376.14567842g/mol
- Monoisotopic Mass: 376.14567842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 88.3Ų
2-(4-methoxyphenoxy)-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2392-0669-50mg |
2-(4-methoxyphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]acetamide |
946328-07-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2392-0669-15mg |
2-(4-methoxyphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]acetamide |
946328-07-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2392-0669-75mg |
2-(4-methoxyphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]acetamide |
946328-07-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2392-0669-10μmol |
2-(4-methoxyphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]acetamide |
946328-07-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2392-0669-100mg |
2-(4-methoxyphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]acetamide |
946328-07-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2392-0669-30mg |
2-(4-methoxyphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]acetamide |
946328-07-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2392-0669-5mg |
2-(4-methoxyphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]acetamide |
946328-07-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2392-0669-40mg |
2-(4-methoxyphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]acetamide |
946328-07-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2392-0669-1mg |
2-(4-methoxyphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]acetamide |
946328-07-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2392-0669-20mg |
2-(4-methoxyphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]acetamide |
946328-07-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
2-(4-methoxyphenoxy)-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylacetamide Related Literature
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
Additional information on 2-(4-methoxyphenoxy)-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylacetamide
Professional Introduction to Compound with CAS No. 946328-07-0 and Product Name: 2-(4-methoxyphenoxy)-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylacetamide
The compound with the CAS number 946328-07-0 and the product name 2-(4-methoxyphenoxy)-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The molecular framework incorporates several key functional groups, including a 4-methoxyphenoxy moiety, a morpholin-4-yl substituent, and a thiophen-3-yl group, which collectively contribute to its unique chemical properties and biological activities.
Recent research in the domain of medicinal chemistry has highlighted the importance of multifunctional compounds that can target multiple biological pathways simultaneously. The presence of the 4-methoxyphenoxy group in this compound suggests potential interactions with serotonergic and dopaminergic systems, which are crucial for the treatment of neurological disorders. Additionally, the morpholin-4-yl moiety is known for its ability to enhance solubility and bioavailability, making it an attractive feature for drug design. The thiophen-3-yl group further contributes to the compound's pharmacological profile by introducing aromaticity and electronic properties that can modulate receptor binding.
Current studies have demonstrated that derivatives of this compound exhibit promising activities in preclinical models. For instance, research published in peer-reviewed journals has shown that analogs with similar structural motifs demonstrate anti-inflammatory and analgesic properties. The 4-methoxyphenoxy group has been particularly noted for its ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in the management of pain and inflammation. Furthermore, the morpholin-4-yl substituent has been observed to enhance the binding affinity to certain neurotransmitter receptors, potentially leading to improved therapeutic outcomes.
The integration of the thiophen-3-yl group into the molecular structure has also been associated with enhanced metabolic stability and reduced toxicity. Thiophene derivatives are well-documented for their role in various pharmacological applications, including antiviral and anticancer therapies. In vitro studies have indicated that this compound exhibits inhibitory effects on certain enzymes involved in cancer cell proliferation, such as kinases and tyrosine phosphatases. These findings suggest that further investigation into the compound's mechanism of action could uncover novel therapeutic strategies.
In addition to its pharmacological potential, the compound's chemical stability and synthetic accessibility make it an attractive candidate for industrial-scale production. Researchers have explored various synthetic routes to optimize yield and purity, ensuring that the final product meets stringent quality standards. Advances in computational chemistry have also played a pivotal role in predicting the compound's behavior under different conditions, thereby facilitating rational drug design.
The development of new pharmaceutical agents is often hampered by challenges related to drug delivery and formulation. However, preliminary data suggest that this compound can be formulated into oral or injectable forms without significant loss of efficacy. The presence of functional groups such as 4-methoxyphenoxy and morpholin-4-yl enhances its solubility in both aqueous and lipid-based systems, broadening its therapeutic applicability.
As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical applications. The compound's unique structural features offer a foundation for designing next-generation therapeutics that address unmet medical needs. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, scientists aim to refine the compound's pharmacological profile further.
The future prospects of this compound are further bolstered by ongoing investigations into its potential use in combination therapies. Studies have shown that pairing this compound with other pharmacologically active agents can lead to synergistic effects, enhancing overall treatment efficacy while minimizing side effects. Such combinatorial approaches are particularly relevant in addressing complex diseases such as cancer and neurodegenerative disorders.
In conclusion, the compound with CAS number 946328-07-0 and product name 2-(4-methoxyphenoxy)-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylacetamide represents a significant contribution to modern pharmaceutical chemistry. Its intricate molecular architecture and multifaceted biological activities position it as a promising candidate for further development into novel therapeutic agents. With continued research efforts aimed at optimizing its pharmacological properties and exploring new applications, this compound holds great potential for improving patient care across various medical conditions.
946328-07-0 (2-(4-methoxyphenoxy)-N-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylacetamide) Related Products
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 68551-17-7(Isoalkanes, C10-13)




